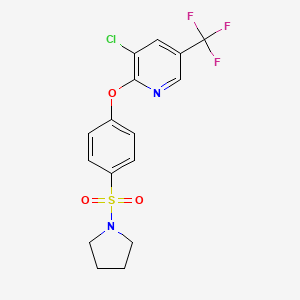
3-Chloro-2-(4-(1-pyrrolidinylsulfonyl)phenoxy)-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(4-(1-pyrrolidinylsulfonyl)phenoxy)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C16H14ClF3N2O3S and its molecular weight is 406.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
3-Chloro-2-(4-(1-pyrrolidinylsulfonyl)phenoxy)-5-(trifluoromethyl)pyridine is a compound that may serve as a key intermediate in the synthesis of various chemical entities. For instance, derivatives of chloropyridines, like 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, have been synthesized from nicotinamide via Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, indicating the role of chloropyridines in the efficient synthesis of herbicides such as trifloxysulfuron with a yield of up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010). This suggests that this compound, with its complex structure, could be explored for the synthesis of various chemical agents, including herbicides and possibly pharmaceuticals, leveraging its chloro and trifluoromethyl groups for diverse chemical transformations.
Atmospheric Chemistry and Environmental Fate
The atmospheric chemistry of chlorinated aromatic compounds, including chlorinated phenoxy acids and pyridine herbicides, reveals the complexity of their environmental fate. Studies on the oxidative degradation of chlorinated pyridine herbicides in the atmosphere, such as triclopyr, have shown that OH radicals can initiate a variety of reactions leading to the formation of less toxic products like C1-5 carboxylic acids or potentially more toxic compounds, including known endocrine disruptors (T. Murschell, D. Farmer, 2018). Such insights into the atmospheric reactions of chlorinated pyridines underscore the importance of understanding the environmental impact and degradation pathways of compounds like this compound, especially considering their potential use in agriculture and industry.
Environmental Impact and Photocatalytic Degradation
The photocatalytic degradation of pyridine derivatives, including triclopyr, in the presence of TiO2 or ZnO, demonstrates the feasibility of using photocatalysis to mitigate the environmental impact of such compounds. The degradation process follows a pseudo-first-order kinetic order, leading to the mineralization of the organic molecule into CO2, Cl- ions, and NH4+ ions, indicating a potential pathway for the environmental detoxification of chlorinated pyridine compounds (I. Poulios, M. Kositzi, A. Kouras, 1998). This suggests that similar approaches could be applied to the degradation and environmental management of this compound residues, offering a method for reducing its environmental footprint.
Propiedades
IUPAC Name |
3-chloro-2-(4-pyrrolidin-1-ylsulfonylphenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O3S/c17-14-9-11(16(18,19)20)10-21-15(14)25-12-3-5-13(6-4-12)26(23,24)22-7-1-2-8-22/h3-6,9-10H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHPSCZGBWTCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
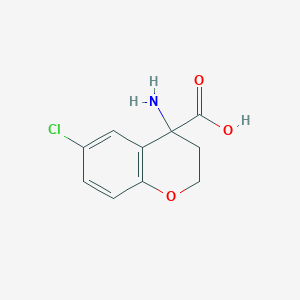
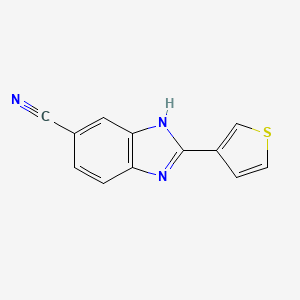
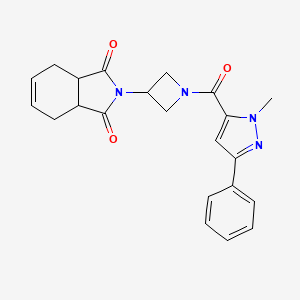
![1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2724308.png)
![N-(4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2724310.png)
![2-[(3-methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2724311.png)
![1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2724313.png)
methanone](/img/structure/B2724314.png)

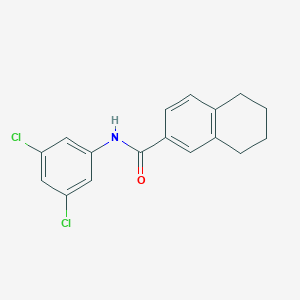
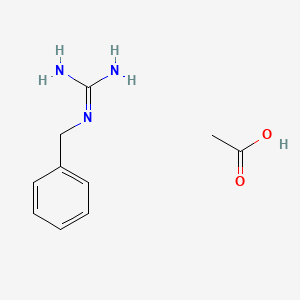
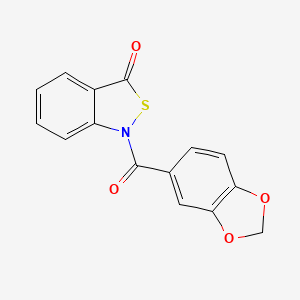
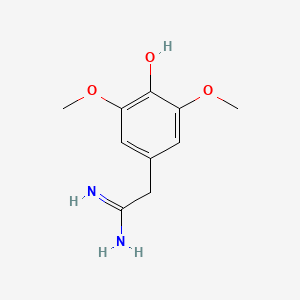
![(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide](/img/structure/B2724325.png)
